2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
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Overview
Description
2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled substitution reactions are often employed. The use of advanced purification methods like chromatography and crystallization ensures the final product meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the cycloheptane moiety.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Uniqueness
2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is unique due to its specific functional groups and structural configuration. The presence of the amino and methyl groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
5778-85-8 |
---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C15H18N2/c1-10-7-8-14-12(9-10)15(16)11-5-3-2-4-6-13(11)17-14/h7-9H,2-6H2,1H3,(H2,16,17) |
InChI Key |
MKSVFVUUGMOBJE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C3CCCCCC3=C2N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCCC3=C2N |
Key on ui other cas no. |
5778-85-8 |
Origin of Product |
United States |
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